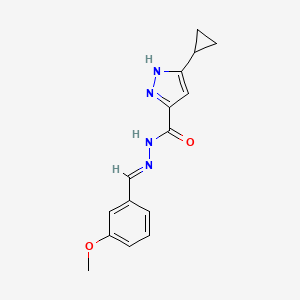![molecular formula C19H20N6O2 B5522073 N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)
N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.16477390 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis
N-{[6-(4-Morpholinyl)-4-Pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide is utilized in the synthesis of novel heterocyclic compounds. These compounds include a range of pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, and other derivatives. Such heterocyclic compounds have diverse applications in pharmaceuticals and materials science (Ho & Suen, 2013).
Histone Deacetylase Inhibition
In the field of oncology, derivatives of this compound, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as potent inhibitors of histone deacetylases (HDACs). These inhibitors selectively target HDACs and show promise in cancer treatment due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Anti-inflammatory and Analgesic Agents
Some derivatives of this compound have been developed as anti-inflammatory and analgesic agents. They have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) and exhibit significant analgesic and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
GPR39 Agonists
Some kinase inhibitors structurally related to this compound have been identified as novel agonists of the GPR39 receptor. These findings expand the potential therapeutic applications of such compounds, including in the treatment of metabolic disorders (Sato et al., 2016).
Parkinson's Disease Imaging
Derivatives of this chemical have been used in synthesizing potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease. Such advancements aid in the diagnosis and study of neurodegenerative diseases (Wang et al., 2017).
Antitumor Activity
Certain derivatives have shown significant antitumor activity, particularly against human breast, CNS, and colon cancer cell lines, highlighting their potential as novel anti-cancer agents (Jurd, 1996).
Anti-Fatigue Effects
Benzamide derivatives of this compound have been synthesized and evaluated for their anti-fatigue effects, demonstrating enhanced swimming capacity in mice. This suggests potential applications in managing fatigue-related conditions (Wu et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives related to this compound have been studied as corrosion inhibitors for steel in acidic environments, offering applications in materials science and engineering (Yadav et al., 2016).
Mécanisme D'action
The mechanism of action of this compound would depend on its biological target. The presence of multiple functional groups suggests that it could interact with a variety of biological macromolecules, such as proteins or nucleic acids. For example, the pyrimidine ring could potentially intercalate into DNA, while the morpholine ring could interact with proteins .
Orientations Futures
Propriétés
IUPAC Name |
N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-19(15-3-1-4-17(11-15)25-6-2-5-23-25)20-13-16-12-18(22-14-21-16)24-7-9-27-10-8-24/h1-6,11-12,14H,7-10,13H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMUPCXTDKRYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)

![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
![3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522051.png)
![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)
![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5522058.png)
![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)
![5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5522077.png)
![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)
